molecular formula C24H18Br2N2O4S2 B2995167 4-bromo-N-[4'-(4-bromobenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide CAS No. 406473-18-5

4-bromo-N-[4'-(4-bromobenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide

Cat. No.: B2995167
CAS No.: 406473-18-5
M. Wt: 622.35
InChI Key: JNKNIZXKWWTMEN-UHFFFAOYSA-N
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Description

4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide is a complex organic compound that features multiple bromine atoms and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of biphenyl compounds to introduce bromine atoms at specific positions. This is followed by sulfonation reactions to attach sulfonamide groups. The reaction conditions often involve the use of Lewis acid catalysts such as aluminium chloride or ferric bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted biphenyl compounds. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological macromolecules, affecting their function. The bromine atoms can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide is unique due to its multiple bromine atoms and sulfonamide groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2N2O4S2/c25-19-5-13-23(14-6-19)33(29,30)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-34(31,32)24-15-7-20(26)8-16-24/h1-16,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKNIZXKWWTMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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